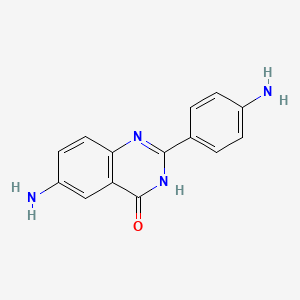

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method is the reaction of 2-aminobenzamide with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinazolinones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(1H)-one: The parent compound without the amino groups.

2-(4-Aminophenyl)quinazolin-4(1H)-one: Lacks the amino group at the 6 position.

6-Aminoquinazolin-4(1H)-one: Lacks the amino group at the 2 position.

Uniqueness

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is unique due to the presence of amino groups at both the 6 and 4 positions of the quinazoline ring and the 4 position of the phenyl ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action, supported by data tables and case studies.

This compound can be synthesized through various methods, including condensation reactions involving substituted anilines and appropriate carbonyl compounds. The structure consists of a quinazolinone core with amino groups at specific positions, which is pivotal for its biological activity.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

- The compound has demonstrated significant anticancer properties by inhibiting the proliferation of cancer cells. Mechanisms include interference with DNA replication and repair processes, leading to cell cycle arrest in the G2/M phase .

- Case Study : A study reported that derivatives of quinazolinones exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancers .

2. Antimicrobial Activity

- Quinazoline derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure enhances its ability to penetrate bacterial membranes .

- Table 1: Antimicrobial Activities of Quinazoline Derivatives

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| 6-Bromo derivative | Escherichia coli | High |

| 3-Substituted quinazolines | Pseudomonas aeruginosa | Low |

3. Anti-inflammatory Activity

- The compound has been evaluated for its anti-inflammatory effects, showing potential as a non-steroidal anti-inflammatory drug (NSAID). It outperformed traditional NSAIDs in rat models .

- Case Study : In a rat model, 6-amino derivatives exhibited significant reduction in inflammation markers compared to controls .

4. Antioxidant Activity

- Research indicates that quinazoline derivatives possess antioxidant properties that can mitigate oxidative stress in cellular systems. This activity is crucial for preventing cellular damage associated with various diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

Properties

CAS No. |

24093-16-1 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

6-amino-2-(4-aminophenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H12N4O/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,15-16H2,(H,17,18,19) |

InChI Key |

VKZZGCYGUAPPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=O)N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.